molecular formula C25H26N4O4 B2721098 5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 2174002-34-5

5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2721098
CAS RN: 2174002-34-5
M. Wt: 446.507
InChI Key: WQDQZYLYXLBHAM-UHFFFAOYSA-N
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Description

The compound “5-[(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)methyl]-1-methyl-1H-pyrazole-4-carboxylic acid” has a CAS Number of 2174002-34-5 . It has a molecular weight of 446.51 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 5-((4-((((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)methyl)-1-methyl-1H-pyrazole-4-carboxylic acid . The InChI code is 1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31) .

Scientific Research Applications

Synthesis and Biological Activities

Compounds with structural similarities, involving complex heterocyclic systems, piperazine derivatives, and carboxylic acid functionalities, are often explored for their potential in medicinal chemistry. For instance, novel heterocyclic compounds derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such molecules in drug discovery and development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Applications

Derivatives of 1,2,4-triazole and benzodifuranyl, which share a similar complexity in molecular design, have been synthesized and tested for their antimicrobial activities. Such compounds provide a foundation for developing new antimicrobials against resistant strains of bacteria, offering insights into the structural features that contribute to antimicrobial efficacy (H. Bektaş et al., 2007).

Molecular Imaging and Receptor Binding

Methoxy- and fluorine-substituted analogs of complex pyrazole carboxamides have been synthesized for their potential in medical imaging, specifically targeting the CB1 cannabinoid receptor. This demonstrates the application of such compounds in developing tracers for positron emission tomography (PET) imaging, contributing to the diagnosis and treatment of neurological conditions (Shintaro Tobiishi et al., 2007).

Crystal Structure Analysis

The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides valuable information for drug design by elucidating the conformational preferences and molecular interactions crucial for biological activity. Understanding the crystal structure can aid in the optimization of compound properties for better pharmacokinetic and pharmacodynamic profiles (Md. Serajul Haque Faizi et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-27-23(21(14-26-27)24(30)31)15-28-10-12-29(13-11-28)25(32)33-16-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,14,22H,10-13,15-16H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQZYLYXLBHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)CN2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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